N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
This compound features a thiazolo[3,2-a]pyrimidinone core fused with a substituted acetamide group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-3-5-11(2)15(10)18-13(20)8-12-9-22-16-17-7-6-14(21)19(12)16/h3-7,12H,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUGWCHSZQHUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and agricultural research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 315.39 g/mol
- Key Structural Features : The presence of a thiazolo[3,2-a]pyrimidine moiety is significant for its biological properties.
Synthesis
The synthesis of N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step synthetic pathways. These processes require various reagents to construct the thiazolo-pyrimidine framework. Common methods include:
- Condensation Reactions : Involving thiazole and pyrimidine derivatives.
- Cyclization Techniques : To form the thiazolo-pyrimidine structure.
- Purification Steps : Utilizing chromatography techniques to isolate the final product.
Antimicrobial Properties
Research indicates that N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibits significant antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Strong Inhibition |
| Candida albicans | Moderate Inhibition |
Furthermore, derivatives synthesized from this compound have been explored for insecticidal applications against agricultural pests like Spodoptera littoralis, demonstrating its potential in agrochemistry.
The interaction studies involving this compound focus on its biological interactions with various enzymes and receptors. For instance:
- Inhibition of Fatty Acid Synthesis : Related chloroacetamide derivatives can inhibit fatty acid synthesis in algae, suggesting potential applications in developing selective herbicides.
These findings highlight the compound's versatility and importance in both pharmaceutical and agricultural research.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their mechanisms:
- Study on Antiviral Activity : A study highlighted that thiazolidinone derivatives exhibit antiviral properties by inhibiting viral replication in cell cultures.
- Comparison with Similar Compounds : A comparative analysis with structurally similar compounds revealed variations in activity based on substitution patterns:
| Compound Name | Key Features |
|---|---|
| N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide | Contains methoxy groups enhancing solubility |
| N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide | Similar structure but differing substitution patterns |
These comparisons illustrate how variations in substituents can significantly influence biological activity and applicability in research and industry settings.
Comparison with Similar Compounds
Substituted Acetamide Derivatives in Agrochemicals
Several N-(2,6-dimethylphenyl)acetamide derivatives are utilized as herbicides and fungicides, differing in substituents on the acetamide side chain:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloro-substituted analog with ethoxy groups, widely used as a pre-emergent herbicide. Its higher halogen content increases reactivity and environmental persistence compared to the thiazolo-pyrimidinone analog .
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Contains an oxazolidinone ring, enhancing systemic fungicidal activity. The methoxy group improves solubility, whereas the thiazolo-pyrimidinone core in the target compound may favor π-stacking interactions in biological targets .
Table 1: Key Agrochemical Analogs
| Compound | CAS RN | Molecular Formula | Key Substituents | Application |
|---|---|---|---|---|
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | Cl, methoxymethyl | Herbicide |
| Oxadixyl | 77732-09-3 | C₁₅H₁₈N₂O₄ | Methoxy, oxazolidinone | Fungicide |
| Target Compound | Not provided | C₁₉H₂₁N₃O₂S | Thiazolo-pyrimidinone, dimethylphenyl | Under research |
Thiazolo-Pyrimidinone Analogs
The compound N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS 953258-33-8) shares the thiazolo-pyrimidinone scaffold but differs in the phenyl substitution (2,3- vs. 2,6-dimethyl). This positional isomerism likely alters steric effects and electronic distribution, impacting binding affinity to biological targets. The 7-isopropyl group in this analog may further modulate hydrophobicity .
Pharmacologically Relevant Analogs
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6): A local anesthetic (e.g., lidocaine derivative) with a diethylamino group enhancing water solubility at physiological pH.
- Indole-Oxadiazole Hybrid (Placebo + N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide): The indole-oxadiazole system confers distinct UV-Vis spectral properties (λmax ~270–300 nm) compared to the thiazolo-pyrimidinone core, which may absorb at higher wavelengths due to extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
